BenchChemオンラインストアへようこそ!

4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid

aldose reductase inhibition diabetic complications thiazolidinedione SAR

4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid (CAS 195603-76-0), also named 5-(4-carboxybenzyl)-2,4-thiazolidinedione, is a thiazolidinedione (TZD) derivative bearing a para‑benzoic acid moiety connected via a saturated methylene bridge to the 5‑position of the 2,4‑dioxo‑1,3‑thiazolidine ring. The compound belongs to the broader TZD class, which includes clinically approved insulin‑sensitizing agents (e.g., pioglitazone, rosiglitazone) that act as peroxisome proliferator‑activated receptor γ (PPARγ) agonists.

Molecular Formula C11H9NO4S
Molecular Weight 251.26 g/mol
CAS No. 195603-76-0
Cat. No. B8810213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid
CAS195603-76-0
Molecular FormulaC11H9NO4S
Molecular Weight251.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)S2)C(=O)O
InChIInChI=1S/C11H9NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-4,8H,5H2,(H,14,15)(H,12,13,16)
InChIKeyFRBRUKMTQQUPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic Acid (CAS 195603-76-0) – Compound Identity and Pharmacophore Context for Procurement


4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid (CAS 195603-76-0), also named 5-(4-carboxybenzyl)-2,4-thiazolidinedione, is a thiazolidinedione (TZD) derivative bearing a para‑benzoic acid moiety connected via a saturated methylene bridge to the 5‑position of the 2,4‑dioxo‑1,3‑thiazolidine ring [1]. The compound belongs to the broader TZD class, which includes clinically approved insulin‑sensitizing agents (e.g., pioglitazone, rosiglitazone) that act as peroxisome proliferator‑activated receptor γ (PPARγ) agonists [2]. Unlike the prototypical glitazones, this molecule features a free carboxylic acid directly on the benzyl group rather than an ether‑linked or heteroatom‑tethered side chain, which distinguishes its physicochemical and pharmacological profile [3]. The compound is cited in patent literature as both a synthetic intermediate and a prototype for TZD analogs designed for rapid metabolic clearance via esterase‑mediated hydrolysis [4].

Why In‑Class Thiazolidinediones Cannot Replace 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic Acid in Aldose Reductase‑Focused Research


Although numerous TZD derivatives are commercially available, their biological activity profiles diverge sharply depending on the nature of the substituent at the 5‑position (benzylidene vs. benzyl), the presence or absence of a carboxylic acid, and the electronic character of the aromatic ring. The target compound’s saturated benzyl linkage eliminates the geometric isomerism inherent to benzylidene‑TZDs, while the para‑carboxylic acid provides both a hydrogen‑bond donor/acceptor motif and a handle for further derivatization (e.g., ester prodrug formation) [1]. These structural features translate directly into quantifiable differences in aldose reductase (ALR2) inhibitory potency—data that cannot be extrapolated from rosiglitazone, pioglitazone, or even epalrestat without empirical testing [2]. Assay‑matched comparisons demonstrate that minor structural modifications within the same benzyl‑TZD series produce IC₅₀ values spanning from 120 nM to >1 μM, confirming that generic substitution would carry substantial risk of mischaracterized target engagement [3].

Quantitative Differentiation Evidence for 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic Acid (CAS 195603-76-0) vs. Closest Analogs


Aldose Reductase (ALR2) Inhibitory Potency in a Direct Head‑to‑Head Rat Lens Enzyme Assay

The target compound (CHEMBL3261535 / BDBM50497110) was tested alongside seven structural analogs and the clinical reference epalrestat in a single, harmonized ALR2 inhibition assay. The compound inhibited Wistar rat eye lens aldose reductase‑2 with an IC₅₀ of 362 nM, placing it in the moderate potency range among its direct congeners and 3.0‑fold weaker than epalrestat (IC₅₀ = 120 nM) [1]. Within the benzyl‑TZD subseries, it was 2.5‑fold less potent than the most active analog (BDBM50497114, IC₅₀ = 143 nM) but 1.8‑fold more potent than the next‑closest structural neighbor (BDBM50497111, IC₅₀ = 283 nM) and substantially more active than the weakest comparator (BDBM50497118, IC₅₀ = 1,430 nM) [2].

aldose reductase inhibition diabetic complications thiazolidinedione SAR

Structural Differentiation: Saturated Benzyl vs. Exocyclic Benzylidene Linkage Eliminates E/Z Isomerism

The target compound contains a saturated –CH₂– bridge between the TZD 5‑position and the phenyl ring, in contrast to the benzylidene (C=C) linkage found in epalrestat, rosiglitazone, and the majority of literature TZD analogs. This saturation eliminates E/Z geometric isomerism, yielding a single, chemically defined species . The unsaturated analog—4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid (CAS 199167-79-8)—is a distinct compound with a molecular formula of C₁₁H₇NO₄S (MW 249.24) vs. C₁₁H₉NO₄S (MW 251.26) for the target, reflecting the loss of two hydrogen atoms and introduction of a conjugated exocyclic double bond that alters both electronic distribution and molecular shape .

structural isomerism chemical stability TZD scaffold design

Free Carboxylic Acid Functionality Enables Ester Prodrug Derivatization as Documented in Patent Literature

Patent US6680387 explicitly describes thiazolidinedione analogs bearing ester‑linked prodrug moieties attached via the benzoic acid carboxyl group, citing 5-(4-carboxybenzyl)-2,4-thiazolidinedione (i.e., the target compound) as a precursor or intermediate in the synthesis of metabolically labile esters designed for rapid systemic clearance [1]. The upstream methyl ester, 5-(4-carbomethoxybenzyl)-2,4-thiazolidinedione (CAS 371244-53-0), is also commercially cataloged as a synthetic precursor, confirming the tractability of the carboxyl group for esterification [2]. In contrast, non‑carboxylic acid TZD analogs (e.g., N‑substituted benzyl‑TZDs lacking an acidic proton) cannot access this prodrug strategy without extensive scaffold redesign.

prodrug design esterase metabolism pharmacokinetic optimization

Dual Pharmacological Citation: Hypoglycemic and Aldose Reductase Inhibitory Activity in Terumo Patent

Japanese patent JPH08143556 (Terumo Corporation, 1996) claims dioxothiazolidine derivatives possessing both hypoglycemic action and aldose reductase inhibitory action, with N-{4-[(2,4-dioxothiazolidin-5-yl)methyl]benzoyl}-N-phenylglycine—a direct amide derivative of the target compound—explicitly listed as a representative example [1]. This dual‑activity profile contrasts with epalrestat, which is marketed solely as an aldose reductase inhibitor without significant hypoglycemic action, and with pioglitazone, which acts primarily as a PPARγ agonist with minimal direct ALR2 inhibition at therapeutic concentrations [2].

dual pharmacology diabetic complication polyol pathway

High‑Confidence Application Scenarios for 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic Acid Based on Verifiable Evidence


Aldose Reductase Inhibitor Screening and SAR Benchmarking

The compound’s IC₅₀ of 362 nM against rat ALR2, measured in the same assay as epalrestat (120 nM) and six structural analogs, makes it a well‑characterized moderate‑potency reference standard for ALR2 inhibitor screening cascades. Researchers can use it as a calibration compound when establishing new ALR2 assays or benchmarking novel TZD derivatives, with the full 8‑compound comparator dataset providing immediate context for potency ranking [1].

Ester Prodrug Synthesis and Metabolic Lability Studies

The free para‑carboxylic acid serves as a direct attachment point for ester prodrug moieties, as documented in the Aryx Therapeutics patent family (US6680387, US6958355, US6768008). The commercially available methyl ester precursor (CAS 371244-53-0) confirms that standard esterification chemistry is applicable to this scaffold. Medicinal chemistry teams can leverage this handle to synthesize and evaluate esterase‑cleavable analogs for tuned pharmacokinetic profiles [2].

Dual‑Target Diabetic Complication Probe Development

The Terumo patent (JPH08143556) claims that dioxothiazolidine derivatives within this scaffold family exhibit both hypoglycemic and aldose reductase inhibitory activities. The target compound can therefore serve as a starting fragment for designing dual‑action probes that simultaneously address hyperglycemia (via PPARγ modulation or insulin sensitization) and polyol‑pathway‑driven complications (via ALR2 inhibition). This dual approach is not accessible with marketed single‑target agents such as epalrestat or pioglitazone alone [3].

Conformational Restriction Studies Comparing Saturated vs. Unsaturated TZD Linkers

The saturated benzyl linkage distinguishes this compound from the more common benzylidene‑TZD series. Direct comparison with the unsaturated analog (CAS 199167-79-8, MW 249.24) enables structure–activity relationship (SAR) studies that isolate the contribution of linker saturation to ALR2 binding affinity, conformational preference, and metabolic stability—a dimension of SAR that is inaccessible with benzylidene‑only compound libraries .

Quote Request

Request a Quote for 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.